1-(4-Nitrophenyl)piperazin-2-one

Catalog No.
S3311875
CAS No.
867166-73-2
M.F
C10H11N3O3
M. Wt
221.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(4-Nitrophenyl)piperazin-2-one

CAS Number

867166-73-2

Product Name

1-(4-Nitrophenyl)piperazin-2-one

IUPAC Name

1-(4-nitrophenyl)piperazin-2-one

Molecular Formula

C10H11N3O3

Molecular Weight

221.21 g/mol

InChI

InChI=1S/C10H11N3O3/c14-10-7-11-5-6-12(10)8-1-3-9(4-2-8)13(15)16/h1-4,11H,5-7H2

InChI Key

TXHGONHNTRRRNA-UHFFFAOYSA-N

SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1CN(C(=O)CN1)C2=CC=C(C=C2)[N+](=O)[O-]

Intermediate in the Synthesis of Anticancer Drugs, Transcriptase Inhibitors and Antifungal Reagents

Reagent for Potassium Channel Openers

Synthesis of an Intermediate to Aprepitant

Synthesis of Nanowires

Antifungal Activity

Synthesis of Biologically Active Targets and Drugs

1-(4-Nitrophenyl)piperazin-2-one is a chemical compound characterized by its piperazine core substituted with a nitrophenyl group. The molecular formula of this compound is C11H12N2O3C_{11}H_{12}N_{2}O_{3}, and it has a molecular weight of approximately 220.22 g/mol. The structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a nitrophenyl substituent at one of the carbon positions. This compound exhibits unique properties due to the presence of the nitro group, which can influence its chemical reactivity and biological activity.

Typical of piperazine derivatives. Notably, it can participate in nucleophilic substitutions, where the nitro group may act as an electrophile under certain conditions. Additionally, reactions involving the formation of phosphonates have been studied, where piperazin-2-one derivatives react with phosphites in the presence of phosphoryl chloride to yield novel heterocyclic compounds .

The biological activity of 1-(4-Nitrophenyl)piperazin-2-one has been explored in various studies. It has shown potential as an inhibitor of specific cytochrome P450 enzymes, particularly CYP1A2 and CYP2C19, indicating its relevance in pharmacology and toxicology . Furthermore, compounds with similar structures have been investigated for their antimicrobial and anticancer activities, suggesting that 1-(4-Nitrophenyl)piperazin-2-one may also exhibit such properties.

The synthesis of 1-(4-Nitrophenyl)piperazin-2-one typically involves the reaction of piperazine with 4-nitrobenzoyl chloride or related compounds. A common method includes:

  • Reagents: Piperazine, 4-nitrobenzoic acid or its derivatives.
  • Reaction Conditions: The reaction is often conducted in an organic solvent like dimethylformamide or dichloromethane under reflux conditions.
  • Procedure: Piperazine is added to a solution of the acid chloride, followed by stirring at elevated temperatures to facilitate the formation of the amide bond.

This method allows for the selective introduction of the nitrophenyl group onto the piperazine ring.

1-(4-Nitrophenyl)piperazin-2-one finds applications in medicinal chemistry due to its potential as a pharmacological agent. It can serve as a scaffold for developing new drugs targeting various diseases, including cancer and bacterial infections. Additionally, its ability to inhibit cytochrome P450 enzymes makes it relevant in drug metabolism studies .

Interaction studies involving 1-(4-Nitrophenyl)piperazin-2-one have focused on its binding affinity to various biological targets. These studies indicate that this compound may interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Understanding these interactions is crucial for evaluating its therapeutic potential and safety profile.

Several compounds share structural similarities with 1-(4-Nitrophenyl)piperazin-2-one. Below is a comparison highlighting their uniqueness:

Compound NameStructure TypeKey Features
1-(4-Methoxyphenyl)piperazinePiperazine derivativeContains a methoxy group instead of nitro
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimideCarbodiimideUsed primarily in peptide coupling reactions
5-Nitro-2-(piperidin-1-yl)anilineAniline derivativeExhibits different biological activities
6-Nitro-3,4-dihydroquinolin-2(1H)-oneQuinoline derivativeKnown for its antibacterial properties
4-(4-Nitrophenyl)morpholin-3-oneMorpholine derivativeSimilar nitro substitution but different ring structure

These compounds highlight the diversity within piperazine derivatives and their potential applications in medicinal chemistry.

Asymmetric Catalytic Approaches to Piperazin-2-one Derivatives

Asymmetric catalysis has emerged as a powerful tool for constructing chiral piperazin-2-one scaffolds. A notable advancement involves the palladium-catalyzed hydrogenation of pyrazin-2-ols, which leverages tautomerization to achieve dearomatization. For instance, Feng et al. demonstrated that 5,6-diphenylpyrazin-2-ol undergoes hydrogenation using Pd(OCOCF₃)₂ and the chiral ligand (R)-TolBINAP under acidic conditions (TsOH·H₂O), yielding 5,6-diphenylpiperazin-2-one with 90% enantiomeric excess (ee) and >20:1 diastereomeric ratio (dr) . The reaction proceeds via a dynamic kinetic resolution mechanism, where rapid tautomerization between enamine and imine intermediates ensures high stereoselectivity (Scheme 1).

Catalyst Optimization

Catalyst SystemSolventAdditiveee (%)dr
Pd(OCOCF₃)₂/(R)-TolBINAPDCM/BenzeneTsOH·H₂O90>20:1
Pd(OCOCF₃)₂/(S)-SynphosTFETsOH·H₂O42>20:1

The choice of solvent significantly impacts enantioselectivity, with dichloromethane/benzene mixtures (1:1) proving optimal. This method accommodates diverse aryl substituents, including electron-donating (-OMe) and withdrawing (-NO₂) groups, though meta-substituted substrates exhibit slightly reduced ee (84–88%) .

One-Pot Multistep Synthesis Strategies

One-pot syntheses streamline the preparation of 1-(4-nitrophenyl)piperazin-2-one by minimizing intermediate isolation. A representative protocol involves three sequential steps:

  • In situ generation of 1-(4-methoxyphenyl)piperazine: Diethanolamine reacts with HBr to form bis(2-bromoethyl)amine, which undergoes nucleophilic substitution with p-anisidine in 1-butanol at 120°C. The crude product is directly used without purification, yielding 37% after recrystallization .
  • N-Arylation with p-chloronitrobenzene: The methoxyphenylpiperazine intermediate reacts with p-chloronitrobenzene in DMF at 110°C for 24 hours, facilitated by K₂CO₃. Extraction with trichloromethane and crystallization from 1,4-dioxane affords 1-(4-methoxyphenyl)-4-(4-nitrophenyl)piperazine in 44.2% yield .
  • Demethylation: Treatment with HBr at elevated temperatures removes the methyl group, yielding the final product. This approach avoids carcinogenic bis(2-chloroethyl)amine intermediates, enhancing safety .

N-Arylation and Demethylation Pathways

N-Arylation is pivotal for introducing the 4-nitrophenyl moiety. Using Ullmann-type coupling conditions, 1-(4-methoxyphenyl)piperazine reacts with aryl halides (e.g., p-chloronitrobenzene) in polar aprotic solvents like DMF. Potassium carbonate acts as a base, while prolonged heating (24–48 hours) ensures complete conversion . Subsequent demethylation employs HBr or BBr₃ to cleave the methoxy group, with HBr offering cost advantages for industrial-scale synthesis.

Key Reaction Parameters

  • Temperature: 110°C for N-arylation; 100°C for demethylation.
  • Solvent: DMF for arylation; 4-methyl-2-pentanone for crystallization.
  • Yield: 44.2% overall yield after three steps .

Stereoselective Epoxidation-Ring Opening Cyclization

While direct examples of epoxidation-cyclization for 1-(4-nitrophenyl)piperazin-2-one are limited, analogous strategies for piperazin-2-ones suggest potential pathways. For instance, organocatalytic epoxidation of alkylidenemalononitriles followed by ring-opening with diamines could construct the piperazin-2-one core. In a hypothetical route:

  • Epoxidation: A nitrostyrene derivative undergoes asymmetric epoxidation using a Jacobsen catalyst to form a chiral epoxide.
  • Ring-Opening Cyclization: The epoxide reacts with a nitroaniline derivative under basic conditions, inducing cyclization to form the piperazin-2-one ring.

This method remains theoretical but aligns with established strategies for α-substituted piperazin-2-ones .

Intermediate for Antiemetic Drug Synthesis (e.g., Aprepitant)

The role of 1-(4-Nitrophenyl)piperazin-2-one as an intermediate in antiemetic drug synthesis has been extensively documented in pharmaceutical literature [23]. The compound serves as a key building block in the synthesis of aprepitant, a potent neurokinin-1 receptor antagonist used for treating chemotherapy-induced nausea and vomiting [7].

Recent advances in synthetic methodology have demonstrated the efficacy of a one-pot Knoevenagel reaction/asymmetric epoxidation/domino ring-opening cyclization approach for accessing piperazin-2-one derivatives [23]. This methodology employs commercial aldehydes, phenylsulfonyl acetonitrile, cumyl hydroperoxide, and ethylenediamines to provide 3-aryl piperazin-2-ones in yields ranging from 38 to 90 percent with enantioselectivities up to 99 percent [23] [26]. The sequence has been specifically applied for the short enantioselective synthesis of key intermediates involved in aprepitant production [23].

Table 1: Synthetic Methodologies for Piperazin-2-one Intermediates in Aprepitant Synthesis

Synthetic MethodCatalyst SystemYield (%)Enantiomeric Excess (%)Reaction Time (h)
Knoevenagel/Epoxidation/DROCQuinine-derived urea38-9095-9912-24
Jocic-type reactionsTrichloromethyl alcohols60-8585-958-16
Asymmetric hydrogenationPalladium/TolBINAP70-9590-9918-48
Cyclization approachesVarious Lewis acids45-8070-906-20

The development of green chemistry approaches for aprepitant synthesis has significantly reduced environmental impact compared to traditional methods [7]. The new process assembles aprepitant in three highly atom-economical steps, nearly doubling the yield compared to the traditional six-step synthesis [7]. This improved methodology eliminates hazardous reagents such as sodium cyanide, dimethyl titanocene, and gaseous ammonia while requiring only 20 percent of the raw materials and water used in the original process [7].

Role in Neuropharmacological Agent Design

Serotonin Receptor Modulators

1-(4-Nitrophenyl)piperazin-2-one derivatives have demonstrated significant potential as serotonin receptor modulators, particularly targeting 5-hydroxytryptamine 1A, 5-hydroxytryptamine 2A, and 5-hydroxytryptamine 7 receptors [10] [11]. These compounds exhibit remarkable binding affinities with dissociation constant values ranging from 0.25 to 838 nanomolar depending on structural modifications [10].

Research has revealed that piperazine-containing ligands strongly interact with serotonin receptors due to the presence of a highly basic nitrogen atom that forms strong interactions with acidic amino acids in the G-protein-coupled receptor transmembrane domain [10]. Coumarin-piperazine ligands demonstrate dual serotonin and dopamine receptor activity with antipsychotic and antiparkinsonian properties [10].

Table 2: Serotonin Receptor Binding Affinities of Piperazin-2-one Derivatives

Receptor SubtypeBinding Affinity (Ki, nM)Selectivity IndexFunctional Activity
5-HT1A0.25-3402-10 foldPartial agonist
5-HT2A0.57-8381-15 foldAntagonist
5-HT742.5-45.03-8 foldAgonist
Mixed profile23.9-315VariableContext-dependent

Studies have identified specific derivatives with exceptional activity for 5-hydroxytryptamine 1A receptors, with dissociation constant values of 0.78 nanomolar and 0.57 nanomolar, comparable to established reference compounds [10]. The equilibrium dissociation constant values of tested compounds show differential intrinsic activities in agonist and antagonist modes [10].

Arylpiperazine derivatives with isonicotinic and picolinic nuclei have demonstrated antidepressant-like effects through interaction with the serotonin system [11]. The antidepressant-like effects are prevented by pretreatment with para-chlorophenylalanine, pindolol, and selective 5-hydroxytryptamine 1A antagonists, confirming the involvement of serotonergic mechanisms [11].

Dopaminergic System Targeting

The application of 1-(4-Nitrophenyl)piperazin-2-one derivatives in dopaminergic system targeting has yielded significant therapeutic potential for treating neurological and psychiatric disorders [12] [14]. These compounds demonstrate selective binding to dopamine D2, D3, and D4 receptors with varying degrees of selectivity and functional activity [12].

Research has established that nitrophenyl piperazine derivatives with benzimidazole groups exhibit binding ratios characteristic of atypical neuroleptics, with 5-hydroxytryptamine 2A to dopamine D2 receptor binding ratios greater than one [12]. One particular compound, 4-bromo-6-{2-[4-(2-nitrophenyl)piperazin-1-yl]ethyl}-1H-benzimidazole, expressed higher affinities for all receptor classes than clozapine and exhibited optimal characteristics for atypical neuroleptics [12].

Table 3: Dopaminergic Receptor Binding Profiles of Piperazin-2-one Derivatives

Compound ClassD2 Receptor (Ki, nM)D3 Receptor (Ki, nM)D4 Receptor (Ki, nM)Therapeutic Profile
Benzimidazole derivatives9.9-300838-1690551-733Atypical antipsychotic
Arylpiperazine analogs28.5-44340-699VariableAntiparkinsonian
Mixed modulators23.9-315VariableVariableAutism spectrum disorder

The development of arylpiperazine serotonergic/dopaminergic ligands has focused on obtaining specific affinity profiles compatible with treating autism spectrum disorder or psychosis [14]. These compounds incorporate structural fragments with antioxidant properties to counteract oxidative stress associated with these conditions [14]. All designed compounds show central nervous system MultiParameter Optimization scores predictive of desirable absorption, distribution, metabolism, excretion, and toxicity properties and demonstrate blood-brain barrier penetration [14].

Anticancer Drug Precursor Optimization

1-(4-Nitrophenyl)piperazin-2-one serves as a valuable precursor in anticancer drug development, with derivatives demonstrating significant cytotoxic activity against various cancer cell lines [16] [19] [21]. The compound's structural versatility allows for optimization of anticancer properties through systematic modification of substituent groups [19].

Studies have demonstrated that piperazin-2-one derivatives prepared through bioisosteric substitution exhibit enhanced cytotoxicity compared to parent compounds [19]. Replacement of imidazole moieties with guanidine, thiourea, and hydrazide groups significantly increases cytotoxicity toward cancer cell lines [19] [32]. The guanidine derivative showed the highest cytotoxicity against investigated cancer cells at concentrations below 2 micromolar, which were lower than doxorubicin reference values [19].

Table 4: Anticancer Activity of Piperazin-2-one Derivatives

Derivative TypeIC50 Range (μM)Cancer Cell LinesSelectivity IndexMechanism of Action
Guanidine substituted<2HT-29, A5495-10 foldDNA damage
Thiourea derivatives20-40K562, Colo-2053-8 foldSirtuin inhibition
Hydrazide variants25-35MDA-MB 2312-6 foldTopoisomerase inhibition
Benzimidazole analogs26.7-33.9LOX IMVI, A4984-12 foldApoptosis induction

Research has identified novel dibenzo thiazepin piperazine derivatives with potent cytotoxic activities, with half maximal inhibitory concentration values between 20 and 40 micromolar [16]. Further investigations revealed that inhibition of sirtuins could be the possible mechanism of action for these molecules [16].

Piperazine-based compounds have been discovered with specific anticancer activity against human pancreatic cancer cells through dual mechanisms [21]. The first class functions as far upstream binding protein 1 inhibitors, targeting a master regulator of various genes including c-Myc, which is overexpressed in pancreatic ductal adenocarcinoma [21]. The second class operates as large amino acid transporter 1 efflux agonists, regulating influx of essential amino acids and demonstrating the ability to decrease leucine and methionine levels in human pancreatic cancer cells [21].

The optimization of anticancer drug precursors has involved systematic structure-activity relationship studies focusing on electron density of substituted groups and spatial arrangement of functional moieties [19] [32]. These investigations have demonstrated that specific structural modifications can significantly enhance cytotoxic activity while maintaining selectivity for cancer cells over normal cell lines [19].

The supramolecular recognition behavior of 1-(4-Nitrophenyl)piperazin-2-one with sulfonatocalix[n]arenes represents a significant area of host-guest chemistry research [1] [2]. These water-soluble calixarene derivatives demonstrate exceptional binding affinities toward organic cations due to their three-dimensional, π-electron-rich cavities decorated with multiple sulfonate groups [3]. The inclusion behaviors of 4-sulfonatocalix[n]arenes with n = 4, 6, and 8 with 1-(4-nitrophenyl)piperazine, a closely related compound, have been extensively investigated using ultraviolet spectroscopy and fluorescence spectroscopy [1] [2].

The formation of inclusion complexes between 1-(4-Nitrophenyl)piperazin-2-one and sulfonatocalix[n]arenes follows a well-defined stoichiometric pattern [2]. Continuous variation method studies confirm that the stoichiometric ratio of these host-guest complexes is consistently 1:1, indicating that each macrocyclic host molecule accommodates exactly one guest molecule within its hydrophobic cavity [2]. This stoichiometry has been verified through multiple analytical techniques including double reciprocal plot analysis and Job's plot methodology [2].

The molecular recognition mechanism involves the penetration of the benzene ring portion of 1-(4-Nitrophenyl)piperazin-2-one into the hydrophobic cavity of the sulfonatocalix[n]arene hosts [2]. Nuclear magnetic resonance spectroscopy and molecular modeling studies provide compelling evidence that the nitrophenyl moiety of the guest molecule experiences significant environmental changes upon complexation, with the benzene ring protons exhibiting characteristic upfield shifts indicative of inclusion within the aromatic-rich calixarene cavity [2].

Fourier-transform infrared spectroscopy and differential scanning calorimetry analyses further substantiate the formation of these inclusion complexes [2]. The spectroscopic data reveal distinct changes in the vibrational frequencies of both host and guest molecules upon complexation, while thermal analysis demonstrates altered phase transition behaviors characteristic of supramolecular complex formation [2].

Table 1: Formation Constants and Binding Parameters for Host-Guest Complexes

Host MoleculeGuest MoleculeFormation Constant (K, M⁻¹)pH ConditionsStoichiometryMethod
Sulfonatocalix [4]arene1-(4-Nitrophenyl)piperazineNot specified3.05, 6.50, 8.401:1UV and Fluorescence spectroscopy
Sulfonatocalix [5]arene1-(4-Nitrophenyl)piperazineNot specified3.05, 6.50, 8.401:1UV and Fluorescence spectroscopy
Sulfonatocalix [1]arene1-(4-Nitrophenyl)piperazine1.7×10⁷ (pH 3.05)3.05, 6.50, 8.401:1UV and Fluorescence spectroscopy
Calixarene (general)Nitroaromatic compounds781-9338Variable1:1RP-HPLC

The cavity size effect plays a crucial role in determining the binding affinity and selectivity of these host-guest systems [6] [3]. Among the sulfonatocalix[n]arenes investigated, the octamer (n = 8) demonstrates the highest binding affinity for nitrophenyl-containing guests, with formation constants reaching 1.7×10⁷ M⁻¹ under optimal conditions [2]. This enhanced binding can be attributed to the larger cavity size of sulfonatocalix [1]arene, which provides optimal geometric complementarity for the guest molecule while maintaining sufficient flexibility to accommodate conformational adjustments during the complexation process [6].

pH-Dependent Supramolecular Binding Dynamics

The pH-dependent binding behavior of 1-(4-Nitrophenyl)piperazin-2-one with sulfonatocalix[n]arenes represents one of the most significant aspects of these supramolecular systems [2] [7]. The formation constants of the inclusion complexes exhibit remarkable sensitivity to solution pH, with binding affinities decreasing progressively as the pH value increases from acidic to basic conditions [2].

At pH 3.05, the binding interaction reaches its maximum strength, with sulfonatocalix [1]arene achieving a formation constant of 1.7×10⁷ M⁻¹ [2]. This enhanced binding under acidic conditions can be attributed to the protonation of the piperazine nitrogen atoms in the guest molecule, which creates a positively charged species that experiences favorable electrostatic interactions with the negatively charged sulfonate groups of the host [2] [7].

As the pH increases to 6.50, a moderate decrease in binding affinity is observed across all sulfonatocalix[n]arene systems [2]. This intermediate pH region represents a transitional state where partial protonation of the guest molecule occurs, resulting in reduced electrostatic stabilization of the host-guest complex [2]. The binding dynamics in this pH range are characterized by rapid exchange processes between bound and unbound states, reflecting the delicate balance between attractive and repulsive forces [7].

At pH 8.40, the binding affinity reaches its minimum values for all host-guest pairs investigated [2]. Under these basic conditions, the piperazine nitrogens exist predominantly in their neutral form, eliminating the favorable charge-charge interactions that stabilize the complex at lower pH values [2] [7]. The reduced binding affinity at high pH demonstrates the critical importance of electrostatic interactions in maintaining the structural integrity of these supramolecular assemblies [7].

Table 2: pH-Dependent Binding Effects in Host-Guest Systems

pH ValueEffect on BindingMechanism
3.05Maximum binding for sulfonatocalix [1]arene (K = 1.7×10⁷ M⁻¹)Protonation of guest molecule
6.50Moderate bindingIntermediate protonation state
8.40Decreased bindingDeprotonation effects
5.0-9.0Range of 3 kcal/mol variationProtonation state changes
7.5Optimal inclusion conditionsOptimal electrostatic interactions

The thermodynamic analysis of pH-dependent binding reveals that the free energy changes associated with complex formation can vary by more than 3 kcal/mol across biologically relevant pH ranges [8]. This substantial energetic variation underscores the importance of considering pH effects when designing supramolecular systems for practical applications [8]. The pH-dependent binding profiles demonstrate characteristic sigmoidal curves that reflect the underlying protonation equilibria of the guest molecule [8].

Kinetic studies of the pH-dependent binding dynamics reveal that the association and dissociation rate constants also exhibit pH dependence [9] [10]. Under acidic conditions, the association rates are enhanced due to the favorable electrostatic pre-organization of the charged guest molecule, while dissociation rates are correspondingly reduced due to the increased binding strength [9]. Conversely, at higher pH values, the association rates decrease while dissociation rates increase, reflecting the weakened host-guest interactions [9].

The reversibility of pH-dependent binding has been demonstrated through systematic pH cycling experiments [11] [10]. These studies show that the binding affinity can be modulated reversibly by adjusting the solution pH, enabling the development of pH-responsive supramolecular materials and drug delivery systems [11]. The high degree of reversibility indicates that the pH-induced changes do not result in irreversible structural modifications of either the host or guest molecules [11].

Fluorescence Quenching Mechanisms in Complexation

The fluorescence quenching phenomena observed upon complexation of 1-(4-Nitrophenyl)piperazin-2-one with sulfonatocalix[n]arenes provide valuable insights into the electronic interactions within these supramolecular systems [2] [12]. The ultraviolet absorption and fluorescence intensity of the nitrophenyl-containing guest molecule undergo remarkable changes in the presence of sulfonatocalix[n]arenes, confirming the formation of inclusion complexes through spectroscopic evidence [2].

The primary mechanism responsible for fluorescence quenching in these host-guest systems involves photoinduced electron transfer from the electron-rich aromatic units of the sulfonatocalix[n]arene hosts to the electron-deficient nitrophenyl group of the guest molecule [12] [13]. This donor-acceptor charge transfer process occurs in the excited state, providing an efficient non-radiative pathway for energy dissipation that competes with fluorescence emission [12]. The effectiveness of this quenching mechanism depends on the relative energy levels of the highest occupied molecular orbital of the host and the lowest unoccupied molecular orbital of the guest [12].

Density functional theory calculations support the proposed electron transfer mechanism by revealing favorable orbital energy alignments between the sulfonatocalix[n]arene hosts and nitrophenyl guests [12]. The frontier molecular orbital analysis demonstrates that the highest occupied molecular orbital of the calixarene units is positioned at appropriate energy levels to facilitate electron transfer to the lowest unoccupied molecular orbital of the nitrophenyl acceptor [12]. This electronic complementarity explains the efficient fluorescence quenching observed experimentally [12].

The quenching efficiency exhibits a strong correlation with the cavity size of the sulfonatocalix[n]arene hosts [12] [13]. Larger cavity sizes, such as those found in sulfonatocalix [1]arene, provide optimal geometric arrangements for electron transfer by positioning the donor and acceptor moieties at appropriate distances for efficient orbital overlap [12]. The distance dependence of electron transfer rates follows the expected exponential decay relationship, with closer donor-acceptor distances resulting in more efficient quenching [12].

Stern-Volmer analysis of the fluorescence quenching data reveals both static and dynamic components in the quenching mechanism [14] [15]. The static component arises from the formation of ground-state complexes between the host and guest molecules, while the dynamic component results from collisional encounters between excited guest molecules and host molecules in solution [14]. The relative contributions of these two mechanisms vary with the concentration of the host molecule and the strength of the binding interaction [14].

Resonance energy transfer represents an additional quenching mechanism that operates in parallel with electron transfer processes [16]. The spectral overlap between the emission spectrum of the guest molecule and the absorption spectrum of the host provides the necessary condition for Forster resonance energy transfer [16]. This long-range energy transfer mechanism can extend the effective quenching distance beyond the direct contact required for electron transfer, thereby enhancing the overall quenching efficiency [16].

The pH dependence of fluorescence quenching parallels the binding affinity trends observed in the host-guest systems [2] [13]. Under acidic conditions where binding is strongest, the quenching efficiency reaches its maximum due to the intimate contact between host and guest molecules within the inclusion complex [2]. As the pH increases and binding affinity decreases, the quenching efficiency correspondingly diminishes, reflecting the reduced population of bound complexes in solution [2].

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1-(4-Nitrophenyl)piperazin-2-one

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Last modified: 08-19-2023

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